molecular formula C11H14BrFO B13597025 3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropan-1-ol

3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropan-1-ol

Cat. No.: B13597025
M. Wt: 261.13 g/mol
InChI Key: LTQWJVSKAYBTKQ-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropan-1-ol is an organic compound with a complex structure that includes bromine and fluorine atoms attached to a phenyl ring, along with a dimethylpropan-1-ol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropan-1-ol typically involves the reaction of 2-bromo-4-fluorophenyl compounds with appropriate reagents to introduce the dimethylpropan-1-ol group. One common method involves the use of Grignard reagents, where 2-bromo-4-fluorophenyl magnesium bromide reacts with 2,2-dimethylpropanal under controlled conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of 3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropan-1-one.

    Reduction: Formation of 3-(2-Fluorophenyl)-2,2-dimethylpropan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluorophenol
  • 2-Bromo-4-fluorophenyl acetate
  • 2-(2-Bromo-4-fluorophenyl)acetonitrile

Uniqueness

3-(2-Bromo-4-fluorophenyl)-2,2-dimethylpropan-1-ol is unique due to its specific combination of bromine, fluorine, and dimethylpropan-1-ol groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H14BrFO

Molecular Weight

261.13 g/mol

IUPAC Name

3-(2-bromo-4-fluorophenyl)-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C11H14BrFO/c1-11(2,7-14)6-8-3-4-9(13)5-10(8)12/h3-5,14H,6-7H2,1-2H3

InChI Key

LTQWJVSKAYBTKQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=C(C=C(C=C1)F)Br)CO

Origin of Product

United States

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